molecular formula C5H13N3O4S B12824294 1,3-Dimethylimidazolidin-2-imine sulfate

1,3-Dimethylimidazolidin-2-imine sulfate

Cat. No.: B12824294
M. Wt: 211.24 g/mol
InChI Key: OXJHRSAPXANZCY-UHFFFAOYSA-N
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Description

1,3-Dimethylimidazolidin-2-imine sulfate (CAS 73511-37-2) is an organic compound with the molecular formula C 5 H 13 N 3 O 4 S and a molecular weight of 211.24 g/mol . This chemical features an imidazolidine ring system where the core structure is a five-membered ring containing nitrogen atoms at positions 1 and 3, which are methyl-substituted, and an imine functional group at position 2, forming a sulfate salt . The compound is related to the solvent class of 1,3-dialkyl-2-imidazolidinones, which are noted for their high polarity and aprotic nature, though the imine derivative possesses distinct chemical properties . As a research chemical, its value is primarily investigative, with potential applications in developing synthetic methodologies, serving as a ligand or precursor in coordination chemistry, or acting as an intermediate in the synthesis of more complex molecules such as pharmaceuticals and agrochemicals . The related compound, 1,3-Dimethyl-2-imidazolidinone (DMI), is a well-established high-boiling polar aprotic solvent used in reactions like nucleophilic substitutions, and as a substitute for toxic solvents like HMPA . This suggests that the imine analog may also find utility in specialized solvent systems or as a building block in polymer research . The compound requires cold-chain transportation for stability and is intended for research purposes only .

Properties

Molecular Formula

C5H13N3O4S

Molecular Weight

211.24 g/mol

IUPAC Name

1,3-dimethylimidazolidin-2-imine;sulfuric acid

InChI

InChI=1S/C5H11N3.H2O4S/c1-7-3-4-8(2)5(7)6;1-5(2,3)4/h6H,3-4H2,1-2H3;(H2,1,2,3,4)

InChI Key

OXJHRSAPXANZCY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=N)C.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation Method Using 2-Imidazolidinone and Formaldehyde

One of the most industrially relevant and environmentally considerate methods involves the catalytic hydrogenation of 2-imidazolidinone with formaldehyde in the presence of montmorillonite and palladium on carbon catalysts under controlled conditions:

  • Reactants : 2-imidazolidinone, aqueous formaldehyde solution (35–40% concentration), hydrogen gas.
  • Catalysts : Montmorillonite (a low-cost clay mineral) and palladium carbon.
  • Conditions : Reaction temperature between 110–160 °C, reaction time 1–5 hours, hydrogen pressure controlled in an autoclave.
  • Process :
    • Montmorillonite, palladium carbon, 2-imidazolidinone, and formaldehyde solution are added sequentially to a heated, pressurized autoclave.
    • Hydrogen gas is introduced to initiate the reductive methylation reaction.
    • After completion, the catalyst is filtered and recovered.
    • The filtrate is distilled to remove residual formaldehyde and water by-products.
    • The crude product is purified by distillation to yield 1,3-dimethyl-2-imidazolidinone with yields reported around 87%.

This method is advantageous due to the use of inexpensive and recyclable catalysts, moderate reaction conditions, and relatively high yield. However, it requires careful control of hydrogen pressure and temperature to optimize conversion and selectivity. The use of montmorillonite avoids the need for strong acid catalysts, reducing corrosion and environmental impact.

Parameter Range/Value
Reaction temperature 110–160 °C
Reaction time 1–5 hours
Formaldehyde concentration 35–40% aqueous solution
Catalyst ratio (2-imidazolidinone : montmorillonite : Pd/C) 1 : 0.1–0.4 : 0.1–0.7 (mass ratio)
Hydrogen gas ratio (mass) 0.1–0.4 relative to 2-imidazolidinone
Yield ~87% (gas chromatography)

Multicomponent One-Pot Synthesis via Schiff Base Formation and Reduction

Another synthetic approach, more common in laboratory-scale or medicinal chemistry contexts, involves a pseudo-multicomponent reaction:

  • Starting materials : Diamines (e.g., trans-(R,R)-1,2-diaminocyclohexane or related diamines), aldehydes (for Schiff base formation).
  • Reagents : Carbonyldiimidazole (CDI) for cyclization, sodium borohydride for reduction.
  • Process :
    • Formation of a Schiff base intermediate by condensation of the diamine with an aldehyde.
    • Reduction of the Schiff base to the corresponding diamine derivative.
    • Cyclization using CDI to form the imidazolidin-2-one ring.

This method is advantageous for its operational simplicity and the use of CDI, which produces benign byproducts (carbon dioxide and imidazole). It is particularly useful for synthesizing 1,3-disubstituted imidazolidin-2-ones with various substituents, allowing structural diversity. However, the reaction rates can be slow with aromatic amines, and the method is more suited for research-scale synthesis rather than bulk production.

Step Reagents/Conditions Notes
Schiff base formation Diamine + aldehyde, reflux in MeOH/THF Monitored by TLC
Reduction Sodium borohydride (NaBH4) Complete consumption confirmed by TLC
Cyclization Carbonyldiimidazole (CDI) Forms imidazolidin-2-one ring

Methylation of 2-Imidazolidinone

A classical method involves methylation of 2-imidazolidinone using methylating agents such as methyl bromide or dimethyl sulfate. This method is less favored industrially due to the toxicity and cost of methylating agents and environmental concerns:

  • Reactants : 2-imidazolidinone, methyl bromide or dimethyl sulfate.
  • Conditions : Typically carried out under basic conditions to facilitate methylation.
  • Drawbacks : Toxic reagents, expensive raw materials, and environmental hazards limit industrial application.

Carbonylation of N,N-Dimethylethylenediamine

Another synthetic route involves carbonylation of N,N-dimethylethylenediamine with reagents such as phosgene or carbon dioxide to form the imidazolidinone ring. This method is limited by the toxicity of phosgene and harsh reaction conditions, making it less suitable for large-scale production.

Summary Table of Preparation Methods

Method Key Reactants Catalysts/Reagents Conditions Advantages Disadvantages
Catalytic hydrogenation (Montmorillonite + Pd/C) 2-imidazolidinone, formaldehyde, H2 Montmorillonite, Pd/C 110–160 °C, 1–5 h, autoclave High yield, recyclable catalyst, mild conditions Requires pressurized H2, catalyst recovery needed
Pseudo-multicomponent (Schiff base + CDI) Diamines, aldehydes, CDI, NaBH4 CDI, NaBH4 Reflux in MeOH/THF, multi-step Operational simplicity, benign byproducts Slow reaction rates, lab scale
Methylation 2-imidazolidinone, methyl bromide/dimethyl sulfate Base Variable Straightforward methylation Toxic reagents, environmental concerns
Carbonylation N,N-dimethylethylenediamine, phosgene/CO2 Phosgene or CO2 Harsh conditions Direct ring formation Toxic reagents, harsh conditions

Notes on Sulfate Salt Formation

The sulfate salt of 1,3-dimethylimidazolidin-2-imine is typically prepared by reacting the free base (the imine or imidazolidinone) with sulfuric acid or a suitable sulfate source under controlled conditions to form the stable sulfate salt. This step is generally straightforward and follows standard salt formation protocols in organic synthesis, involving:

  • Dissolution of the free base in an appropriate solvent.
  • Slow addition of sulfuric acid or sulfate salt solution.
  • Precipitation or crystallization of the sulfate salt.
  • Isolation by filtration and drying.

This salt formation enhances the compound’s stability, solubility, or handling properties for further applications.

Chemical Reactions Analysis

Scientific Research Applications

1,3-Dimethylimidazolidin-2-imine sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethylimidazolidin-2-imine sulfate involves its interaction with molecular targets through its polar aprotic nature. This allows it to solvate cations effectively, facilitating various chemical reactions. The compound’s strong polar nature also enables it to act as a catalyst in nucleophilic substitution reactions by stabilizing transition states .

Comparison with Similar Compounds

Structural Analogs

1,3-Dimethyl-1,3-dihydrobenzimidazol-2-ylideneammonium Iodide
  • Structure : Features a benzimidazole core with methyl substituents and an iodide counterion.
  • Synthesis: Prepared via alkylation of 2-aminobenzimidazole with methyl iodide in DMF, followed by recrystallization .
  • Key Differences : The benzimidazole core (vs. imidazolidine) and iodide counterion result in lower water solubility and distinct reactivity. Iodide’s larger ionic radius may reduce lattice energy compared to sulfate.
1,3-Dimethyl-2-imidazolidinone (DMI)
  • Properties : Classified as a polar aprotic solvent with high thermal stability. Unlike the target compound, DMI lacks ionic character, making it suitable for organic synthesis rather than biological applications .

Functional Group Variations

Sulfonamide Derivatives (e.g., 3-Amino-N-(1H-imidazol-2-yl)benzenesulfonamide)
  • Structure : Contains a sulfonamide (-SO₂NH₂) group attached to an imidazole ring.
  • Applications : Sulfonamides are widely used as antimicrobial agents. The covalent S-N bond in sulfonamides contrasts with the ionic sulfate group in the target compound, affecting bioavailability and metabolic stability .
Sulfonyl-Containing Ionic Liquids (e.g., 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide)
  • Structure : Imidazolium cation paired with a bis(trifluoromethylsulfonyl)imide anion.
  • Properties: Hydrophobic and thermally stable, these ionic liquids are used as solvents or electrolytes. The sulfate counterion in the target compound would enhance hydrophilicity, limiting its utility in non-aqueous systems .

Counterion Effects

Property Sulfate Counterion Iodide Counterion Methyl Sulfate Counterion
Solubility in Water High (due to ionic charge) Moderate Moderate to High
Thermal Stability High (strong ionic bonds) Moderate Moderate
Applications Pharmaceuticals, Agrochemicals Organic Synthesis Ionic Liquids, Surfactants
  • Sulfate vs. Iodide : Sulfate’s smaller size and higher charge density enhance solubility and melting points compared to iodide .
  • Sulfate vs. Methyl Sulfate : Methyl sulfate (e.g., in ) offers lower toxicity but reduced ionic strength, favoring surfactant applications .

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